beta-Ethylstyrene oxide

Description

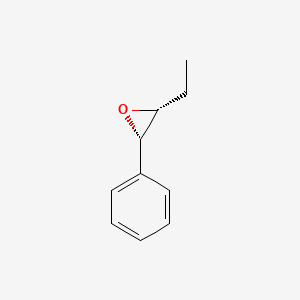

Structure

3D Structure

Properties

CAS No. |

69140-51-8 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(2R,3R)-2-ethyl-3-phenyloxirane |

InChI |

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10-/m1/s1 |

InChI Key |

BAFMBHJRYJBYQD-ZJUUUORDSA-N |

SMILES |

CCC1C(O1)C2=CC=CC=C2 |

Isomeric SMILES |

CC[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1C(O1)C2=CC=CC=C2 |

Synonyms |

1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Beta Ethylstyrene Oxide

Stereoselective and Enantioselective Synthesis Approaches for beta-Ethylstyrene Oxide Analogues

The creation of specific stereoisomers of this compound and its related compounds is a key focus in synthetic chemistry. Various catalytic systems have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Peroxygenase-Mediated Epoxidation Pathways

Fungal peroxygenases have emerged as powerful biocatalysts for the epoxidation of alkenes. nih.gov These heme-thiolate proteins can utilize hydrogen peroxide to oxygenate a wide range of organic compounds, including styrene (B11656) derivatives. nih.govresearchgate.net The recombinant unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) has been a focal point of research. nih.govresearchgate.net Studies have demonstrated its ability to catalyze the epoxidation of analogues like cis-β-methylstyrene, yielding enantiomerically pure epoxides. nih.govrsc.org Immobilization techniques, such as creating alginate-confined peroxygenase-CLEAs (Cross-Linked Enzyme Aggregates), have been developed to enhance catalyst stability and efficiency, allowing for reactions in solvent-free systems and achieving high turnover numbers. nih.govrsc.org The use of peroxygenases offers a green chemistry approach to epoxidation, operating under mild conditions. researchgate.net

Transition Metal-Catalyzed Epoxidation Systems (e.g., Manganese, Ruthenium Complexes)

Transition metal complexes, particularly those involving manganese and ruthenium, are widely employed for the epoxidation of alkenes like beta-ethylstyrene analogues. evitachem.comamazonaws.com

Manganese Complexes: Manganese-based catalysts, including those with salen, Schiff base, and pyrazole-based ligands, have proven effective for olefin epoxidation. amazonaws.comsemanticscholar.orgmdpi.com Chiral Mn(III) salen complexes, for instance, have been used for the asymmetric epoxidation of cis-beta-methylstyrene. google.com Research has shown that the ligand structure significantly influences the stereoselectivity of the reaction. researchgate.netsemanticscholar.org For example, some manganese complexes with pyrazole-based ligands have been observed to cause a degree of cis-to-trans isomerization during the epoxidation of cis-β-methylstyrene, a phenomenon that has been investigated through computational studies. researchgate.netsemanticscholar.orgtdx.cat The choice of oxidant, such as peracetic acid or tert-butyl hydroperoxide, and the reaction medium can also impact the catalyst's activity and selectivity. evitachem.comsemanticscholar.org

Ruthenium Complexes: Ruthenium complexes are also known to catalyze alkene epoxidation. illinois.edu Ruthenium-porphyrin complexes, for example, have been used for the epoxidation of a variety of alkenes. researchgate.net Some ruthenium aqua complexes have demonstrated good selectivity and conversion rates in the epoxidation of different alkenes, with complete retention of the initial cis configuration when epoxidizing cis-beta-methylstyrene. researchgate.nettesisenred.net The development of recoverable and reusable ruthenium catalysts, such as those supported on silica (B1680970) particles, is an active area of research. researchgate.net

Chemoenzymatic Cascade Reactions for Epoxide Formation

Chemoenzymatic cascade reactions combine the versatility of chemical catalysts with the high selectivity of biocatalysts in a one-pot synthesis. mdpi.com This approach has been applied to the production of aryl epoxides. illinois.edu For instance, a tandem reaction has been developed that combines ruthenium-catalyzed alkene metathesis with enzymatic epoxidation by a P450 monooxygenase variant. illinois.edu This system can convert a mixture of alkenes into a single, highly enantioenriched epoxide product. illinois.edu Another example involves leveraging styrene oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes, which are then used in subsequent C-C bond-forming enzymatic reactions. nih.gov These cascades offer efficient routes to complex molecules from simpler starting materials. mdpi.comnih.gov

Epoxide Ring-Opening Reactions and Mechanistic Studies

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions, a fundamental transformation in organic synthesis. evitachem.com

Nucleophilic Ring Opening under Acidic Catalysis

The ring-opening of epoxides can be effectively catalyzed by acids. core.ac.uklibretexts.org In the presence of an acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This process can be facilitated by both Brønsted and Lewis acids. core.ac.ukmasterorganicchemistry.com The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. evitachem.com The reaction typically proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgstackexchange.com

Regioselectivity and Stereochemical Outcomes in Acid-Catalyzed Reactions

A key aspect of the acid-catalyzed ring-opening of unsymmetrical epoxides is regioselectivity—the preference for the nucleophile to attack a specific carbon atom. d-nb.info

Under acidic conditions, the nucleophilic attack generally occurs at the more substituted carbon atom of the epoxide ring. libretexts.orgstackexchange.comd-nb.info This preference is attributed to the development of a partial positive charge on the carbon atoms during the transition state. The more substituted carbon can better stabilize this developing positive charge, making it more electrophilic. stackexchange.comd-nb.info This results in the formation of a carbocation-like intermediate. d-nb.info

The stereochemistry of the reaction is also well-defined. The acid-catalyzed ring-opening is a stereospecific reaction that proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a characteristic feature of an SN2-like backside attack. mdpi.comresearchgate.net For example, the hydrolysis of an epoxide under acidic conditions leads to the formation of a trans-1,2-diol. libretexts.org

The table below summarizes the regioselectivity of the ring-opening of a generic unsymmetrical epoxide under acidic conditions.

| Reaction Condition | Position of Nucleophilic Attack | Product Stereochemistry |

| Acidic | More substituted carbon | trans |

This regioselectivity can be influenced by the nature of the substituents on the epoxide and the specific Lewis or Brønsted acid used. core.ac.ukmdpi.com

Role of Lewis Acid Catalysts in Ring Opening with Weak Nucleophiles

The ring-opening of epoxides can be catalyzed by acids, which activate the epoxide by protonating the oxygen atom, making it a better leaving group. masterorganicchemistry.com Lewis acids, in particular, play a crucial role in facilitating the ring-opening of epoxides like this compound with weak nucleophiles, such as alcohols and water. ucdavis.educore.ac.uk The reaction's regioselectivity under acidic conditions is distinct from that under basic conditions. universiteitleiden.nld-nb.info

Under acidic catalysis, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. d-nb.infolibretexts.orgchemistrysteps.com This preference is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which resembles a stable carbocation. masterorganicchemistry.comd-nb.info For this compound, this would be the benzylic carbon, which can better stabilize a positive charge through resonance with the phenyl ring.

The mechanism is considered a hybrid between S(_N)1 and S(_N)2 characteristics. libretexts.org The process begins with the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds. This is followed by the nucleophilic attack. Although it proceeds with backside attack characteristic of an S(_N)2 reaction, the regioselectivity is governed by the electronic effects typical of an S(_N)1-like transition state. libretexts.orgopenstax.org

Heterogeneous Lewis acid catalysts, such as tin-beta zeolites (Sn-Beta), have been shown to be highly active and regioselective for the ring-opening of epoxides with alcohols. ucdavis.edu The strength of the Lewis acid can influence the reaction rate, with stronger Lewis acids sometimes leading to faster reactions by better facilitating the nucleophilic attack. ucdavis.edu

Nucleophilic Ring Opening under Basic Catalysis

Under basic or nucleophilic conditions, the ring-opening of unsymmetrical epoxides like this compound proceeds through a different regiochemical pathway compared to acid-catalyzed reactions. chemistrysteps.comevitachem.com The reaction is primarily driven by a strong nucleophile directly attacking one of the carbon atoms of the epoxide ring, which is highly reactive due to significant ring strain. evitachem.commasterorganicchemistry.com

S(_N)2 Mechanism and Attack Regioselectivity

The reaction of epoxides with strong nucleophiles under basic conditions follows a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com This mechanism involves a backside attack by the nucleophile on one of the epoxide's carbon atoms, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.commasterorganicchemistry.com

A key aspect of this reaction is its regioselectivity. The nucleophile preferentially attacks the sterically less hindered carbon atom. universiteitleiden.nllibretexts.orgpressbooks.pub In the case of this compound (1,2-epoxy-1-phenylbutane), the two carbons of the epoxide ring are the benzylic carbon (C1, more substituted) and the adjacent carbon (C2, less substituted). Under basic conditions, the nucleophile will predominantly attack C2. masterorganicchemistry.compressbooks.pub This regioselectivity is governed by steric hindrance; the bulkier phenyl and ethyl groups on C1 make it less accessible to the incoming nucleophile. universiteitleiden.nld-nb.info

Diverse Nucleophile Scope (e.g., Alcohols, Amines, Organometallics)

A wide variety of nucleophiles can be employed to open the epoxide ring under basic conditions, leading to a diverse range of functionalized products. masterorganicchemistry.compressbooks.pub

Alcohols (as alkoxides): In the presence of a strong base, alcohols are converted to their corresponding alkoxides (RO⁻), which are potent nucleophiles. These alkoxides attack the less hindered carbon of the epoxide, yielding an alkoxy alcohol after an acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.compressbooks.pub

Amines: Amines are effective nucleophiles for epoxide ring-opening, producing valuable β-amino alcohols. pressbooks.puborganic-chemistry.org This reaction is fundamental in the synthesis of many pharmaceutical compounds. pressbooks.pub The reaction generally proceeds with high regioselectivity, with the amine attacking the less substituted carbon. organic-chemistry.org

Organometallics: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles. masterorganicchemistry.comlibretexts.org They readily attack the less hindered carbon of the epoxide ring, forming a new carbon-carbon bond. pressbooks.pubmasterorganicchemistry.com This reaction is a highly effective method for extending carbon chains. For example, reacting an epoxide with a Grignard reagent followed by an acidic workup produces a primary or secondary alcohol. libretexts.orglibretexts.org

Rearrangement Reactions of Epoxides

Epoxides can undergo rearrangement reactions under various conditions, often promoted by bases or Lewis acids, to form isomeric compounds such as ketones, aldehydes, or allylic alcohols. wiley-vch.dewikipedia.org

Base-promoted isomerization of epoxides, particularly with strong, non-nucleophilic bases like lithium amides, can lead to the formation of allylic alcohols. wikipedia.org This transformation occurs via a β-elimination mechanism where a proton adjacent to the epoxide ring is removed. This is followed by the concerted cleavage of the C-O bond. wikipedia.org

When epoxides are treated with certain Lewis acids, they can rearrange into carbonyl compounds. For instance, the isomerization of epoxides to ketones can occur through a process involving a 1,2-hydride or alkyl shift. masterorganicchemistry.com In the case of this compound, rearrangement could potentially lead to the formation of 1-phenyl-2-butanone or other isomeric ketones. The specific product would depend on the reaction conditions and the migratory aptitude of the groups attached to the epoxide ring.

Derivatization and Functionalization Strategies Post-Epoxidation

The high reactivity of the epoxide ring in this compound makes it a versatile synthetic intermediate for a wide array of derivatization and functionalization strategies. The ring-opening reactions discussed previously are themselves primary examples of such strategies.

Further functionalization can be achieved on the products of these initial ring-opening reactions. For example, the diols formed from hydrolysis can be further oxidized or protected to create more complex molecules. The β-amino alcohols synthesized from the reaction with amines can be acylated or alkylated at the nitrogen or oxygen atom. researchgate.netunicam.it

Modern synthetic methods continue to expand the possibilities for derivatization. For instance, copper-catalyzed borocarbonylative coupling reactions have been developed to synthesize β-boryl ketones from alkenes, showcasing advanced methods for installing boryl and carbonyl functionalities. researchgate.net While not directly starting from the epoxide, these strategies highlight the broader context of functionalizing molecules with similar structural motifs. Other strategies include the use of transition-metal catalysis to achieve remote C-H functionalization, where an initial functional group directs reactions to other parts of the molecule. chinesechemsoc.org

The table below summarizes the outcomes of various reactions with this compound.

| Reaction Type | Reagent(s) | Major Product(s) |

| Lewis Acid-Catalyzed Ring Opening | Methanol, H⁺ | 2-Methoxy-1-phenyl-1-butanol |

| Basic-Catalyzed Ring Opening | Sodium Methoxide, Methanol | 1-Methoxy-1-phenyl-2-butanol |

| Basic-Catalyzed Ring Opening | Ammonia (NH₃) | 1-Amino-1-phenyl-2-butanol |

| Ring Opening with Organometallic | Ethylmagnesium Bromide, then H₃O⁺ | 3-Phenyl-4-hexanol |

| Rearrangement | Lewis Acid (e.g., BF₃) | 1-Phenyl-2-butanone |

| Rearrangement | Strong Base (e.g., LDA) | 1-Phenyl-1-buten-3-ol |

Advanced Spectroscopic and Analytical Characterization Techniques for Beta Ethylstyrene Oxide and Its Derivatives

Chromatographic Separation and Chiral Resolution Methodologies

Chromatographic techniques are indispensable for separating beta-ethylstyrene oxide from reaction mixtures, analyzing its isomers, and determining its enantiomeric purity. Gas chromatography and high-performance liquid chromatography are the primary methods utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Product Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound and its reaction products. rsc.orgsmolecule.com This technique separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

In the context of this compound, GC-MS is instrumental in identifying and quantifying isomers and various products formed during synthesis or degradation. For instance, in the epoxidation of trans-β-methylstyrene, an analogue of this compound, GC-MS is used to distinguish between the resulting epoxide and other potential byproducts. researchgate.net The separation of diastereomers, such as cis- and trans-isomers of β-methylstyrene oxide, can be achieved using achiral GC columns, with mass spectrometry confirming their identity by comparing fragmentation patterns. rsc.org

The choice of the GC column is critical for successful separation. Columns with specific stationary phases, such as those with SE-54 or HP-VOC, are often employed for the analysis of epoxides and related compounds. rsc.orgchromatographyonline.com Method parameters, including inlet temperature, oven temperature programming, and split ratio, are optimized to achieve the desired separation and sensitivity. rsc.org For example, a typical GC method might involve an initial oven temperature hold followed by a ramp to a higher temperature to elute all compounds of interest. rsc.org

Table 1: Exemplary GC-MS Parameters for Styrene (B11656) Derivative Analysis

| Parameter | Value | Reference |

| Column Type | Agilent J&W SE-54 | rsc.org |

| Inlet Temperature | 220°C | rsc.org |

| Split Ratio | 100:1 | rsc.org |

| Oven Program | 70°C hold (1 min), then ramp to 280°C at 15°C/min, hold (1 min) | rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | rsc.org |

| MS Ionization Mode | 70 eV Electron Ionization (EI) | rsc.org |

| Mass Scan Range | 40 to 300 m/z | rsc.org |

This table presents a generalized set of parameters and may require optimization for specific applications involving this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral molecules like this compound. smbstcollege.comindexcopernicus.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. indexcopernicus.com

The determination of enantiomeric excess (e.e.) is a critical application of chiral HPLC in the context of asymmetric synthesis or enzymatic reactions involving this compound. mdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be accurately determined. chromatographyonline.com The development of a robust HPLC method requires careful selection of the chiral column and the mobile phase. indexcopernicus.commdpi.com Both normal-phase and reverse-phase HPLC can be employed, depending on the specific CSP and the analyte's properties. mdpi.com

For method validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the results. indexcopernicus.comchromatographyonline.com For example, a method might be validated for a specific range of concentrations of the undesired enantiomer, with acceptance criteria for recovery and relative standard deviation (RSD). indexcopernicus.com

Chiral Stationary Phases for Stereoisomer Separation

The success of chiral separations by both GC and HPLC hinges on the selection of an appropriate chiral stationary phase (CSP). uni-muenchen.deresearchgate.net These phases are designed to have specific chiral recognition mechanisms that enable the separation of enantiomers. uni-muenchen.de

For GC, cyclodextrin-based CSPs are widely used. uni-muenchen.de These are cyclic oligosaccharides that can form inclusion complexes with the analyte. The differing stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer results in their separation. sigmaaldrich.com Derivatives of cyclodextrins, such as those with alkyl or acyl groups, offer a range of selectivities for different classes of compounds, including epoxides. uni-muenchen.degoogle.com

In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common. mdpi.com These polymers are often coated onto a silica (B1680970) support and can separate a broad range of chiral compounds. researchgate.net The chiral recognition mechanism is often based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, as well as steric repulsion. indexcopernicus.com The choice between different polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, depends on the specific structure of the analyte. indexcopernicus.commdpi.com

Table 2: Common Chiral Stationary Phases for Enantiomer Separations

| Stationary Phase Type | Chromatographic Technique | Typical Analytes | Chiral Recognition Mechanism |

| Cyclodextrin Derivatives | GC, HPLC | Epoxides, Alcohols, Amines | Inclusion complexation, Hydrogen bonding |

| Polysaccharide Derivatives (Cellulose, Amylose) | HPLC | Wide range of racemates | Hydrogen bonding, π-π interactions, Dipole-dipole interactions, Steric fit |

| Pirkle-type (Brush-type) | HPLC | Compounds with π-acidic or π-basic groups | π-π interactions, Hydrogen bonding, Dipole-dipole interactions |

| Protein-based | HPLC | Drugs, Acids, Amines | Hydrophobic and polar interactions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. researchgate.netnih.gov It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. researchgate.netd-nb.info

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish correlations between different nuclei, which helps in piecing together the complete molecular structure. researchgate.net

NMR is also a valuable tool for monitoring the progress of reactions involving this compound. mdpi.com By taking spectra at different time points, the disappearance of starting materials and the appearance of products can be tracked, providing insights into reaction kinetics and mechanisms. For instance, in the rearrangement of epoxides, NMR can be used to identify the structure of the resulting products and determine the regioselectivity of the reaction. researchgate.net

Mass Spectrometry (MS) Applications in Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify unknown compounds, quantify known compounds, and elucidate the structure and chemical properties of molecules. In the study of this compound, MS is particularly useful for analyzing reaction pathways.

By analyzing the mass spectra of products and intermediates, it is possible to deduce the mechanisms of chemical transformations. For example, in oxidation reactions, the incorporation of oxygen atoms can be traced using isotopically labeled reactants, and the position of the label can be determined by analyzing the fragmentation pattern of the product in the mass spectrometer. rsc.org This can provide strong evidence for the involvement of specific intermediates, such as carbocations. rsc.org

In enzymatic reactions, MS can be used to identify the products formed and to study the enzyme's substrate specificity and reaction mechanism. rsc.org For instance, in the epoxidation of styrene derivatives by peroxygenases, GC-MS analysis of the reaction mixture allows for the identification of the epoxide product and any potential side products. rsc.org

UV-Vis Spectroscopy for Enzyme Activity Monitoring and Intermediate Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is a versatile technique that can be used to monitor enzyme activity and characterize reaction intermediates. researchgate.netjascoinc.com

For enzyme assays, UV-Vis spectroscopy is often used to follow the change in concentration of a substrate or product that absorbs light in the UV-Vis range. researchgate.net For example, the activity of some oxidoreductase enzymes can be monitored by following the change in absorbance of NADH or NADPH at 340 nm. researchgate.netrsc.org While this compound itself may not have a strong chromophore for direct monitoring, coupled enzyme assays can be designed where the reaction of the epoxide is linked to a reaction that produces a colored or UV-active product.

UV-Vis spectroscopy can also be used to detect and characterize transient intermediates in a reaction, provided they have a distinct absorption spectrum. rsc.org For example, the formation of colored charge-transfer complexes or radical intermediates can sometimes be observed by UV-Vis spectroscopy, providing valuable mechanistic insights. rsc.org

Theoretical and Computational Chemistry Studies of Beta Ethylstyrene Oxide Transformations

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is a cornerstone of modern chemical research, enabling the detailed study of reaction mechanisms, including the energetics of reactants, products, and the transient species that connect them. For beta-ethylstyrene oxide, these methods illuminate the fundamental steps of its key reactions, particularly the opening of the strained epoxide ring.

Density Functional Theory (DFT) has become the predominant computational tool for studying the reaction mechanisms of organic molecules due to its favorable balance of accuracy and computational cost. In the context of this compound, DFT is applied to model the acid-catalyzed hydrolysis, a fundamental reaction for epoxides. This reaction can proceed through mechanisms with characteristics of both first-order (SN1) and second-order (SN2) nucleophilic substitution.

In an SN1-like pathway, the reaction begins with the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. For this compound, cleavage of the bond between the oxygen and the benzylic carbon (Cα) is highly favored, as the resulting secondary benzylic carbocation is significantly stabilized by resonance with the phenyl ring. The subsequent nucleophilic attack by water on this carbocation leads to the product diol.

In an SN2-like pathway, the protonated epoxide is attacked directly by a water molecule in a single concerted step. The nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the C-O bond. DFT calculations on the parent molecule, styrene (B11656) oxide, show that the transition state for this pathway has a significant degree of carbocation character, often described as a "borderline" SN2 mechanism.

The presence of the beta-ethyl group is predicted to have two main effects. First, its electron-donating inductive effect provides minor stabilization to an adjacent positive charge, although this is less significant than the resonance effect of the phenyl group. Second, and more importantly, its steric bulk hinders the approach of a nucleophile to the beta-carbon (Cβ), making an SN2-like attack at this position less favorable. DFT calculations allow for the precise quantification of these effects by comparing the activation energies of the different possible pathways.

| Reaction Pathway | Key Feature | Predicted Activation Energy (ΔG‡) | Influence of beta-Ethyl Group |

| SN1-like (via Cα) | Formation of a resonance-stabilized secondary benzylic carbocation. | Lowest | Minor electronic stabilization; sterically favored pathway for C-O cleavage. |

| SN2-like (attack at Cα) | Nucleophilic attack at the benzylic carbon. | Low | Steric hindrance from the phenyl group, but electronically favored site. |

| SN2-like (attack at Cβ) | Nucleophilic attack at the ethyl-substituted carbon. | High | Significant steric hindrance from the ethyl group disfavors this pathway. |

Table 1: Predicted energetic profiles for the acid-catalyzed ring-opening of this compound based on DFT calculations of related styrene oxides. Activation energies are relative assessments.

A primary strength of quantum chemical modeling is the ability to calculate the structures and energies of short-lived transition states and reactive intermediates. For the ring-opening of this compound, DFT can precisely map the potential energy surface.

Protonated Epoxide: The reaction initiates with the protonation of the epoxide oxygen, creating a more reactive electrophile. The geometry and charge distribution of this species can be readily computed.

Transition States (TS): For the SN2-like pathway, calculations reveal a transition state where the nucleophile (water) is forming a bond with a carbon atom while the corresponding C-O bond is breaking. The geometry of this TS, including bond lengths and angles, provides insight into whether the mechanism is more associative or dissociative. For this compound, the TS for attack at Cα would show a significantly elongated Cα-O bond, indicating substantial carbocationic character.

Carbocation Intermediate: In the SN1 pathway, a distinct energy minimum corresponding to the benzylic carbocation intermediate is located. Computational analysis confirms its planar geometry at Cα and the delocalization of positive charge into the phenyl ring, which accounts for its stability. The ethyl group at the adjacent carbon influences the preferred conformation of this intermediate through steric interactions.

Computational Analysis of Regioselectivity and Stereoselectivity in Epoxide Reactions

Computational methods are particularly valuable for predicting and explaining the selectivity of chemical reactions. For unsymmetrical epoxides like this compound, ring-opening can lead to different regioisomers.

Under acidic conditions, the reaction is highly regioselective. researchgate.net As established by DFT calculations on similar systems, the positive charge in the protonated epoxide is better supported at the benzylic carbon (Cα). This electronic preference means that nucleophilic attack, whether in an SN1 or borderline SN2 mechanism, occurs almost exclusively at this position. The steric bulk of the beta-ethyl group further reinforces this outcome by physically blocking the approach of the nucleophile to the Cβ position. Computational models predict that the energy barrier for attack at Cα is significantly lower than that for attack at Cβ, leading to the formation of 1-phenylbutane-1,2-diol as the major product.

Stereoselectivity is also a key feature. The SN2 attack proceeds with an inversion of configuration at the reacting carbon center. In contrast, the SN1 pathway, proceeding through a planar carbocation, would be expected to yield a racemic mixture of stereoisomers at that center. DFT calculations can model the energy profiles for both pathways, and for styrene oxide derivatives, the results often show that the mechanism is a borderline case, leading to a high degree of inversion but not always complete stereospecificity.

Studies on Catalyst-Substrate Interactions and Active Site Architectures in Enzymatic Systems

Enzymes such as soluble epoxide hydrolases (sEH) catalyze the hydrolysis of epoxides with remarkable efficiency and selectivity. nih.govacs.org Understanding how this compound interacts with the enzyme's active site requires sophisticated computational approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) modeling. mdpi.com

In a typical sEH active site, the reaction proceeds via a two-step mechanism:

Alkylation: A nucleophilic residue, typically an aspartate, attacks one of the epoxide carbons, forming a covalent ester intermediate. This step is facilitated by one or more tyrosine residues that act as proton donors to the epoxide oxygen, polarizing the C-O bond and facilitating ring-opening. nih.gov

Hydrolysis: A histidine residue activates a water molecule, which then hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme.

QM/MM simulations can model the binding of this compound within the sEH active site. The phenyl group of the substrate typically fits into a hydrophobic pocket. The orientation of the epoxide ring is crucial for selectivity and is dictated by interactions with the key catalytic residues. Computational models would explore how the steric demand of the beta-ethyl group affects the substrate's positioning. It is plausible that the ethyl group could cause steric clashes with parts of the active site, potentially forcing a non-optimal binding orientation that could reduce the reaction rate compared to smaller substrates like styrene oxide. Furthermore, these models can calculate the activation barriers for the nucleophilic attack of the aspartate on both Cα and Cβ, providing a quantitative prediction of the enzyme's regioselectivity for this specific substrate. nih.gov

Simulation of Degradation Pathways and Thermal Transformation Processes

Beyond hydrolytic reactions, computational chemistry can also simulate the high-energy processes involved in thermal degradation or pyrolysis. While specific studies on this compound are not prominent, the degradation pathways can be predicted based on fundamental chemical principles and computational studies of related aromatic compounds.

The thermal transformation of this compound would likely be initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures. The Cα-Cβ bond within the strained epoxide ring and the benzylic Cα-O bond are potential candidates.

A plausible simulated pathway might involve:

Isomerization: A common thermal reaction for epoxides is rearrangement to a carbonyl compound. For this compound, this could involve a hydride shift to form 1-phenyl-2-butanone. DFT calculations can determine the activation energy for this unimolecular isomerization.

Radical Formation: At higher temperatures, homolytic bond cleavage would dominate. Cleavage of the Cα-O bond would produce a diradical species that could undergo further reactions.

Fragmentation: Subsequent C-C bond cleavages in the radical intermediates would lead to the formation of smaller, stable molecules. Potential products could include styrene, benzaldehyde, and various small hydrocarbons.

Simulations using methods like ab initio molecular dynamics can track the evolution of the molecular structure over time at high temperatures, providing a dynamic picture of the degradation process and predicting the distribution of final products.

Biocatalytic Transformations and Enzymatic Systems Involving Beta Ethylstyrene Oxide

Epoxide Hydrolase-Mediated Hydrolysis of beta-Ethylstyrene Oxide

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, a critical step in the detoxification of these often reactive and potentially toxic compounds. pnas.orgal-edu.comwur.nl The hydrolysis of this compound is a key reaction mediated by these enzymes.

Identification and Characterization of Distinct Epoxide Hydrolase Isoforms (e.g., Cytosolic, Microsomal)

Mammalian tissues contain at least two primary forms of epoxide hydrolases: microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH). ucanr.edunih.gov These isoforms are immunologically distinct proteins and exhibit different substrate specificities and subcellular localizations. nih.gov

Microsomal Epoxide Hydrolase (mEH): Primarily membrane-bound, mEH is responsible for metabolizing a wide array of xenobiotic epoxides. al-edu.comucanr.edu However, it shows poor activity towards certain trans-disubstituted epoxides. researchgate.net

Cytosolic Epoxide Hydrolase (cEH): Found predominantly in the cytosol, cEH demonstrates a preference for trans-disubstituted epoxides, such as trans-beta-ethylstyrene oxide, which are not efficiently hydrolyzed by mEH. ucanr.eduresearchgate.net This makes cEH a crucial component in the detoxification of such compounds.

A new microsomal epoxide hydrolase (mEH2) has been identified that effectively catalyzes the hydration of trans-disubstituted oxiranes like trans-beta-ethylstyrene oxide. researchgate.net This enzyme is structurally distinct from the more commonly described mEH1 and does not cross-react with antibodies raised against it. researchgate.net

The distribution of these enzymes is organ-specific. For instance, in mice, cytosolic epoxide hydrolase activity towards trans-stilbene (B89595) oxide (a compound structurally similar to this compound) is highest in the liver, kidney, and heart. nih.gov In contrast, microsomal activity towards styrene (B11656) oxide is more prominent in the liver, lung, and testis. nih.gov

Substrate Specificity and Kinetic Properties of Epoxide Hydrolases Towards Styrene Oxides

The substrate selectivity of epoxide hydrolase isoforms is a key determinant of their biological function.

Cytosolic Epoxide Hydrolase (cEH): Exhibits a clear preference for trans-1,2-disubstituted epoxides. ucanr.edu Trans-beta-ethylstyrene oxide is a good substrate for cEH. researchgate.net Studies have shown that cEH activity can decrease the mutagenicity of epoxides. pnas.org

Microsomal Epoxide Hydrolase (mEH): While having a broad substrate range, mEH is generally less effective at hydrolyzing trans-disubstituted epoxides compared to cEH. al-edu.comresearchgate.net It is more active towards monosubstituted epoxides like styrene oxide. ucanr.edu

Epoxide Hydrolase from Agrobacterium radiobacter AD1: This bacterial enzyme catalyzes the enantioselective hydrolysis of styrene oxide. nih.gov It first converts the (R)-enantiomer, while the conversion of the (S)-enantiomer is initially inhibited and then subsequently hydrolyzed. nih.gov

The kinetic properties of these enzymes have been investigated to understand their efficiency. For example, the epoxide hydrolase from Agrobacterium radiobacter AD1 shows different catalytic rates (kcat) for the (R) and (S)-enantiomers of styrene oxide. nih.gov

Mechanistic Insights into Enzymatic Hydration Processes

The hydrolysis of epoxides by epoxide hydrolases proceeds through a well-defined catalytic mechanism. pnas.org

Nucleophilic Attack: The reaction is initiated by a nucleophilic attack from an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. pnas.org

Formation of an Alkyl-Enzyme Intermediate: This attack leads to the opening of the epoxide ring and the formation of a covalent ester intermediate between the substrate and the enzyme. pnas.orgacs.org

Hydrolysis: A water molecule, activated by a histidine residue acting as a general base, then attacks the ester intermediate, leading to the formation of the vicinal diol product and regeneration of the free enzyme. pnas.org

Quantum mechanics/molecular mechanics modeling has provided further insights, suggesting that two tyrosine residues in the active site play a crucial role in lowering the activation barrier for the initial ring-opening step. acs.org

Peroxygenase and Cytochrome P450-Mediated Oxidation and Epoxidation

Peroxygenases and cytochrome P450 (CYP) enzymes are versatile biocatalysts involved in a wide range of oxidative reactions, including the epoxidation of styrene derivatives. nih.govnih.gov These enzymes can be engineered to achieve high enantioselectivity, making them valuable for the synthesis of chiral epoxides. nih.govbohrium.comcas.cnrsc.org

Enzymatic Enantioselective Epoxidation of Styrene Derivatives

The asymmetric epoxidation of styrenes is a direct route to producing optically pure styrene oxides, which are important building blocks in organic synthesis. cas.cn

Engineered P450 Peroxygenases: Researchers have successfully engineered P450BM3 peroxygenase systems to achieve highly (R)-enantioselective epoxidation of styrene and its derivatives. nih.govbohrium.com By combining protein engineering with the use of a dual-functional small molecule (DFSM), enantiomeric excesses of up to 99% for (R)-styrene oxide have been achieved. nih.govcas.cnrsc.orgchemrxiv.org This is significant because natural styrene monooxygenases typically produce the (S)-enantiomer with high selectivity. nih.gov

Styrene Monooxygenases (SMOs): SMOs are known for their high efficiency in the asymmetric epoxidation of styrene and its derivatives, generally yielding (S)-enantiopure epoxides. acs.orgnih.govasm.org Recombinant E. coli expressing SMO has been used as a biocatalyst for the production of various optically pure aryl epoxides. nih.govasm.org

The table below summarizes the enantioselective epoxidation of styrene derivatives by different enzymatic systems.

| Enzyme System | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Engineered P450BM3 Peroxygenase | Styrene | (R)-Styrene Oxide | Up to 99% | nih.govcas.cnrsc.orgchemrxiv.org |

| Natural Styrene Monooxygenase (SMO) | Styrene | (S)-Styrene Oxide | >99% | nih.gov |

| Engineered P450BM3 Peroxygenase | Chloro- and Fluorostyrenes | (R)-Epoxides | 95-99% | nih.govrsc.org |

| Styrene Monooxygenase from P. fluorescens ST | Aryl Vinyl Compounds | (S)-Epoxides | Optically Pure | nih.govasm.org |

Biotransformation of Styrene Derivatives and Formation of Epoxide Intermediates

The biotransformation of styrene derivatives often proceeds via the formation of an epoxide intermediate. nih.gov

Cytochrome P450 Monooxygenases: These enzymes catalyze the initial oxidation of the styrene derivative's double bond to form the corresponding epoxide. nih.gov This can be followed by further enzymatic reactions. For example, a tandem reaction combining alkene metathesis and enzymatic oxidation has been developed to produce aryl epoxides. illinois.edu

Styrene Monooxygenase (SMO): In bacteria, SMOs initiate the degradation of styrene by converting it to styrene oxide. mdpi.com This epoxide can then be further metabolized by other enzymes, such as styrene oxide isomerase, which converts it to phenylacetaldehyde. researchgate.net

Peroxygenases: These enzymes can utilize hydrogen peroxide to perform epoxidation. nih.gov For instance, the peroxygenase from Agrocybe aegerita (rAaeUPO) can catalyze the oxyfunctionalization of ethylbenzene (B125841) and cis-β-methyl styrene. frontiersin.org Interestingly, some CYPs can be engineered to function as peroxygenases, using H2O2 instead of molecular oxygen and redox partners. rsc.orgresearchgate.net

The formation of epoxide intermediates is a crucial step in both the detoxification and the metabolic activation of styrene compounds. The subsequent enzymatic processing of these epoxides determines their ultimate biological fate.

Glutathione (B108866) S-Transferase Involvement in Epoxide Conjugation

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification. nih.gov They facilitate the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including epoxides. nih.govebi.ac.uk This conjugation reaction is a key step in the metabolism and detoxification of potentially harmful compounds. ijbs.com In the context of styrene derivatives, GSTs are involved in the detoxification of styrene oxide, a structural analog of this compound. nih.gov

The enzymatic reaction catalyzed by GST involves the nucleophilic attack of the sulfur atom of GSH on one of the electrophilic carbon atoms of the epoxide ring. washington.edu This results in the opening of the epoxide ring and the formation of a more water-soluble and less toxic glutathione conjugate. frontiersin.org This conjugate can then be further metabolized and excreted from the cell.

In the degradation pathway of styrene in the bacterium Gordonia rubripertincta CWB2, a specific GST, StyI, has been identified to catalyze the conjugation of GSH to styrene oxide. nih.gov This reaction forms the intermediate (1-phenyl-2-hydroxyethyl)glutathione, confirming the role of GST in the initial step of epoxide ring opening. nih.gov While direct studies on this compound are limited, the known activity of GSTs towards structurally similar epoxides like styrene oxide suggests a high probability of their involvement in the conjugation of this compound as well. The general mechanism involves the activation of GSH by the enzyme, often through a tyrosine residue, to facilitate the nucleophilic attack on the epoxide. ebi.ac.uk

Table 1: Characterized Glutathione S-Transferases in Styrene Degradation

| Enzyme Name | Organism | Substrate | Activity | Reference |

| StyI | Gordonia rubripertincta CWB2 | Styrene oxide | 48.3 ± 2.9 U mg⁻¹ | nih.gov |

| StyJ | Gordonia rubripertincta CWB2 | Styrene oxide | No detectable activity | nih.gov |

Engineering of Biocatalytic Systems for Enhanced Selectivity and Activity

The demand for enantiomerically pure compounds in the pharmaceutical and chemical industries has driven the development of biocatalytic systems with improved properties. illinois.eduresearchgate.net Directed evolution and protein engineering techniques are powerful tools for enhancing the selectivity and activity of enzymes like epoxide hydrolases (EHs), which are crucial for the kinetic resolution of racemic epoxides. illinois.edunih.gov Kinetic resolution is a method used to separate enantiomers in a racemic mixture, where two enantiomers react at different rates with a chiral catalyst, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

The engineering of biocatalytic systems for this compound often focuses on improving the enantioselectivity and regioselectivity of epoxide hydrolases. Enantioconvergent processes, where both enantiomers of a racemic epoxide are converted to a single, enantiopure product, are a particularly attractive strategy as they can theoretically achieve a 100% yield. sjtu.edu.cn

Key Engineering Strategies:

Directed Evolution: This technique involves creating large libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for improved properties. researchgate.netnih.gov This approach has been successfully applied to various enzymes, including epoxide hydrolases, to enhance their activity, selectivity, and stability. illinois.edu

Site-Directed and Saturation Mutagenesis: These methods involve making specific changes to the amino acid sequence of an enzyme. mdpi.com By targeting residues within the active site or substrate binding pocket, it is possible to alter the enzyme's selectivity and activity for a particular substrate. sjtu.edu.cnmdpi.com For instance, a single mutation in an epoxide hydrolase from Vigna radiata (VrEH2) dramatically improved its regioselectivity for (S)-p-nitrostyrene oxide, leading to near-perfect enantioconvergence. sjtu.edu.cn

Computational Design: Combining directed evolution with computational modeling can guide the design of improved biocatalysts. illinois.edu Molecular docking and quantum mechanics/molecular mechanics (QM/MM) modeling can provide insights into substrate binding and the catalytic mechanism, helping to identify key residues for mutagenesis. acs.orgdiva-portal.org

Table 2: Examples of Engineered Biocatalysts for Epoxide Transformations

| Enzyme | Engineering Strategy | Substrate | Improvement | Reference |

| Epoxide Hydrolase (VrEH2) | Site-Directed Mutagenesis (M263N) | p-Nitrostyrene oxide | Near-perfect enantioconvergence (>99% yield, 98% ee) | sjtu.edu.cn |

| Epoxide Hydrolase (Aspergillus niger) | Directed Evolution (epPCR) | Phenyl glycidyl (B131873) ether | Twofold improvement in enantioselectivity (E=4.6 to 10.4) | illinois.edu |

| Epoxide Hydrolase (Solanum tuberosum, StEH1) | Directed Evolution (CASTing and ISM) | (2,3-epoxypropyl)benzene | Altered enantio- and regioselectivity | diva-portal.org |

These engineering strategies have demonstrated significant potential for developing highly efficient and selective biocatalytic systems for the transformation of epoxides like this compound, paving the way for their application in the synthesis of valuable chiral building blocks.

Applications of Beta Ethylstyrene Oxide in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiomers of beta-ethylstyrene oxide are valuable chiral building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. unipd.itnih.govpsu.edu The ability to access enantiomerically pure or enriched forms of this epoxide allows for the synthesis of complex, stereochemically defined molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. psu.eduresearchgate.net

One of the primary methods for obtaining enantiomerically enriched this compound is through kinetic resolution. This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. A notable example is the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes. unipd.it This method utilizes water as a readily available and environmentally benign reagent to open the epoxide ring of one enantiomer, yielding a diol and leaving the other, less reactive epoxide enantiomer untouched. unipd.it The HKR of various terminal epoxides has been shown to be highly effective, affording both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. unipd.it

The resulting enantiopure this compound can then be used in a variety of stereospecific reactions where the stereochemistry of the epoxide is transferred to the final product. rsc.org For instance, the asymmetric ring-opening of chiral epoxides with various nucleophiles is a well-established strategy for the synthesis of a wide array of functionalized chiral molecules. nih.gov

Table 1: Examples of Asymmetric Reactions Involving Epoxides

| Reaction Type | Catalyst/Reagent | Product Type | Significance |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Enantioenriched epoxides and 1,2-diols | Provides access to valuable chiral building blocks from inexpensive racemic materials. unipd.it |

| Asymmetric Ring Opening | Chiral (salen)Cr(III) complexes, TMSN3 | β-azido alcohols | Precursors to chiral amino alcohols. nih.gov |

| Aminolytic Kinetic Resolution (AKR) | Chiral Cr(III) salen complexes | anti-β-amino alcohols | Rapid synthesis of enantiopure amino alcohols. researchgate.net |

Precursor for the Synthesis of Functionalized Organic Molecules (e.g., beta-Alkoxy Alcohols, Diols)

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of a diverse range of functionalized molecules. This reactivity makes it a valuable precursor for synthesizing important classes of compounds such as beta-alkoxy alcohols and 1,2-diols. organic-chemistry.orgorganic-chemistry.org

The reaction of this compound with alcohols in the presence of a suitable catalyst yields beta-alkoxy alcohols. organic-chemistry.orgorganic-chemistry.org Various catalysts, including Lewis acids like erbium(III) triflate, have been shown to efficiently promote this transformation under mild conditions. organic-chemistry.org The regioselectivity of the ring-opening can often be controlled, depending on the nature of the epoxide and the reaction conditions. For aromatic epoxides like this compound, nucleophilic attack often occurs preferentially at the benzylic carbon. organic-chemistry.org

Similarly, the hydrolysis of this compound, either acid- or base-catalyzed, or through enzymatic means, leads to the formation of the corresponding 1,2-diol. organic-chemistry.orgresearchgate.net These diols are themselves valuable intermediates in organic synthesis. For example, the hydrolytic kinetic resolution of trans-1-phenylpropene oxide, a structurally related epoxide, using yeast epoxide hydrolase, yields both the unreacted epoxide and the corresponding diol in high enantiomeric purity. researchgate.net

Table 2: Synthesis of Functionalized Molecules from Epoxides

| Nucleophile | Catalyst | Product | Reference |

| Alcohols | Erbium(III) triflate | β-Alkoxy alcohols | organic-chemistry.org |

| Water | Erbium(III) triflate | 1,2-Diols | organic-chemistry.org |

| Water | Yeast epoxide hydrolase | Chiral 1,2-Diols | researchgate.net |

| Thiols | Erbium(III) triflate | β-Hydroxy sulfides | organic-chemistry.org |

Intermediates in the Preparation of Polymer Monomers and Cross-linking Agents

This compound and its derivatives play a significant role in materials science, particularly in the synthesis of polymers. evitachem.com Its epoxide functionality allows it to act as a monomer in ring-opening polymerizations, leading to the formation of polyethers. Furthermore, its ability to react with various functional groups makes it a useful intermediate for creating specialized monomers and cross-linking agents. iaea.org

The polymerization of epoxides can be initiated by various catalysts, leading to polymers with a range of molecular weights and properties. rsc.org For instance, living cationic polymerization techniques have been employed for the synthesis of well-defined block copolymers. nih.gov Although not specifically detailing this compound, the principles apply to the polymerization of epoxides in general.

Moreover, the reactivity of the epoxide ring can be harnessed to introduce specific functionalities into a polymer chain or to create cross-links between polymer chains, thereby enhancing the mechanical and thermal properties of the material. iaea.orgeuropean-coatings.comacs.org For example, the ring-opening of the epoxide with a suitable difunctional molecule can lead to the formation of a cross-linked network. This is a fundamental concept in the curing of epoxy resins, where diepoxides are reacted with curing agents (hardeners) to form a rigid, thermoset material. evitachem.com

While direct studies on the use of this compound as a primary monomer in large-scale commercial polymers are not extensively documented in the provided results, its classification as an epoxide inherently places it within the family of compounds used in the production of epoxy resins and other polymers. evitachem.com

Utilization in Tandem Catalysis for Complex Molecule Construction

Tandem catalysis, also known as cascade catalysis, is a powerful strategy in organic synthesis where multiple catalytic reactions are performed in a single pot without the isolation of intermediates. core.ac.uk This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. core.ac.uk this compound and structurally similar epoxides have been utilized as key components in such tandem processes for the construction of complex molecular architectures.

One example involves the combination of an organometallic catalyst and a biocatalyst in a one-pot reaction. illinois.edu For instance, a tandem reaction combining ruthenium-catalyzed alkene metathesis with an enantioselective enzymatic oxidation has been developed to produce aryl epoxides. illinois.edufigshare.com In such a system, an alkene could be first synthesized via metathesis and then, in the same pot, be epoxidized by an enzyme to yield a chiral epoxide like an analogue of this compound. illinois.edu

Another innovative tandem reaction involves the iron-promoted reaction of anilines with styrene (B11656) oxides, which proceeds via C-C bond cleavage and C-H activation to synthesize quinolines. lookchem.com While this example uses styrene oxide, the principle could be extended to substituted styrene oxides like this compound.

Furthermore, chemoenzymatic cascades have been developed where styrene oxide isomerase (SOI) converts aryl epoxides into α-aryl aldehydes. wisc.edunih.gov These unstable aldehyde intermediates can then be intercepted in situ by another enzyme, such as a C-C bond-forming enzyme, to produce complex molecules like non-standard amino acids. wisc.edunih.gov

Degradation Pathways and Environmental Chemistry Research of Styrene Oxides

Microbial Degradation Mechanisms Involving Epoxide Intermediates

The microbial breakdown of aromatic compounds, including styrene (B11656) and its derivatives, is a key process in their environmental detoxification. While extensive research has been conducted on the microbial degradation of styrene to styrene oxide, specific studies detailing the complete metabolic pathway of beta-ethylstyrene oxide are limited. However, the established mechanisms for styrene oxide provide a foundational understanding of the likely enzymatic processes involved.

Role of Styrene Monooxygenase and Styrene Oxide Isomerase

In various bacteria, the initial step in styrene degradation is catalyzed by styrene monooxygenase, an enzyme that facilitates the epoxidation of the vinyl side chain of styrene to form styrene oxide. This highly reactive epoxide is then typically isomerized to phenylacetaldehyde by the enzyme styrene oxide isomerase. This isomerization is a crucial detoxification step, as it converts the toxic epoxide into a less reactive aldehyde that can be further metabolized.

For this compound, it is hypothesized that a similar enzymatic pathway would be involved. A putative styrene monooxygenase would catalyze the oxidation of beta-ethylstyrene to this compound. Subsequently, a styrene oxide isomerase would likely convert this compound into the corresponding aldehyde, 2-phenylbutanal.

Table 1: Key Enzymes in the Proposed Microbial Degradation of beta-Ethylstyrene

| Enzyme | Substrate | Product |

|---|---|---|

| Styrene Monooxygenase | beta-Ethylstyrene | This compound |

Metabolism by Glutathione (B108866) S-Transferases in Microbial Systems

Another significant pathway for the detoxification of epoxides in microbial systems involves conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This process increases the water solubility of the compound, facilitating its further metabolism and excretion. In the context of styrene oxide, GSTs catalyze the nucleophilic attack of the sulfhydryl group of glutathione on one of the oxirane carbons of the epoxide ring, leading to the formation of a glutathione conjugate.

It is plausible that this compound is also a substrate for microbial GSTs. The enzymatic conjugation would result in the formation of a glutathione adduct of this compound, which would then be subjected to further catabolism through the mercapturic acid pathway. The specific isoforms of GSTs involved and the kinetics of this reaction for this compound remain areas for further investigation.

Thermal Degradation Studies of Polystyrene and Related Styrene Polymers

The thermal decomposition of polystyrene is a complex process that yields a wide array of products, including monomers, dimers, and other aromatic compounds. The formation of styrene derivatives during this process is of particular interest due to their potential environmental and health impacts.

Formation of Styrene Derivatives as Pyrolysis Products

Pyrolysis of polystyrene involves the random scission of the polymer backbone, leading to the formation of radical intermediates. These radicals can then undergo a series of reactions, including depolymerization to the styrene monomer, intramolecular and intermolecular transfer reactions, and beta-scission. These reactions result in the formation of a complex mixture of volatile and semi-volatile organic compounds.

While styrene is the major product, a variety of other styrene derivatives have been identified in the pyrolysis products of polystyrene. Although specific studies on the formation of this compound from polystyrene pyrolysis are not prominent in the literature, the formation of related compounds suggests that the presence of ethyl-substituted styrene moieties in a polymer chain could potentially lead to its formation under thermal stress.

Catalytic Influences on Degradation Product Profiles

The use of catalysts in the pyrolysis of polystyrene can significantly alter the distribution of degradation products. Acidic catalysts, such as zeolites, can promote cracking reactions, leading to an increased yield of lighter aromatic compounds like benzene, toluene, and xylenes. Conversely, basic catalysts can favor the formation of styrene and its oligomers.

The influence of catalysts on the formation of specific oxygenated derivatives like this compound during polystyrene pyrolysis is not well-documented. However, it can be inferred that the presence of oxygen and a suitable catalyst could potentially lead to the oxidation of ethyl-substituted styrene intermediates, although this would likely be a minor pathway compared to the main depolymerization and cracking reactions.

Radiation-Induced Chemical Transformations of Polymeric Materials Containing Styrene Oxide Units

The exposure of polymeric materials to high-energy radiation, such as gamma rays or electron beams, can induce significant chemical changes, including chain scission, cross-linking, and the formation of new functional groups. For polymers containing styrene oxide units, radiation can lead to the opening of the epoxide ring and subsequent reactions.

Future Research Directions and Emerging Paradigms in Beta Ethylstyrene Oxide Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of beta-Ethylstyrene oxide by accelerating discovery and optimization cycles that traditionally took years. catalysis-summit.com By analyzing vast datasets, AI can identify patterns and predict the performance of novel catalyst materials with unprecedented speed and accuracy. catalysis-summit.comaiche.org

Catalyst Design: AI plays a pivotal role in the rational design of catalysts for this compound synthesis and ring-opening reactions. catalysis-summit.com ML algorithms can screen thousands of potential catalyst candidates, identifying materials with desired properties like high activity, selectivity, and stability. aiche.org Generative algorithms can even propose entirely new catalyst structures that might not be considered through conventional methods. catalysis-summit.com By simulating catalytic reactions at an atomic level, AI can help fine-tune catalyst structures to optimize performance for specific transformations of this compound, potentially leading to catalysts that are more efficient and rely on less expensive, more abundant materials. catalysis-summit.com Researchers have already begun using machine learning to predict how the composition of metal alloys and metal oxides affects their electronic structures, a key factor in catalytic performance. specialchem.com

Table 1: Applications of AI/ML in this compound Chemistry

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicts yield, selectivity, and reaction rates. dartmouth.eduijsea.com | Reduces experimental workload and accelerates discovery of new synthetic routes. |

| Catalyst Screening | Rapidly screens vast libraries of potential catalysts. aiche.org | Identifies optimal catalysts for synthesis and transformation with higher efficiency. |

| De Novo Catalyst Design | Generates novel catalyst structures with desired properties. catalysis-summit.com | Unlocks innovative catalytic systems that may outperform existing ones. |

| Mechanism Elucidation | Aids in determining reaction pathways and transition states. aiche.org | Provides deeper understanding of reaction mechanisms for better control. |

Development of Sustainable and Green Chemistry Methodologies for Epoxide Synthesis and Transformation

The principles of green chemistry are increasingly central to chemical research, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. divyarasayan.orgijsra.net For this compound, this translates to developing more environmentally benign methods for its entire lifecycle.

Sustainable Synthesis: Future research will focus on replacing traditional epoxidation methods, which often use stoichiometric amounts of hazardous oxidants, with catalytic processes that utilize greener oxidants like air or hydrogen peroxide. divyarasayan.orgresearchgate.net The design of stable, reusable heterogeneous catalysts is a key challenge. researchgate.net Additionally, exploring solvent-free reaction conditions or employing environmentally friendly solvents such as water or supercritical carbon dioxide can significantly reduce the environmental impact of this compound synthesis. ijsrst.comrsc.org

Green Transformations: The inherent reactivity of the epoxide ring allows for a wide range of transformations. Green chemistry principles guide the development of catalytic ring-opening reactions that proceed with high atom economy. rsc.org For example, the cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates is a highly atom-efficient reaction that utilizes a greenhouse gas as a C1 building block. mdpi.comrsc.org Research into organocatalysts for this transformation is a rapidly developing area. rsc.org Furthermore, developing catalytic reductive ring-opening methods that use water as a hydrogen source presents a safer and more sustainable alternative to traditional metal hydride reagents. acs.org

Exploration of Novel Biocatalytic Systems and Metabolic Pathways

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. The exploration of biocatalytic routes for this compound represents a significant frontier in its chemistry.

Enzymatic Synthesis: Enzymes such as monooxygenases can catalyze the epoxidation of alkenes with high enantioselectivity under mild, aqueous conditions. nih.gov Research into discovering or engineering monooxygenases that can efficiently convert ethylstyrene to this compound with high optical purity is a promising direction. nih.govnih.gov For instance, styrene (B11656) monooxygenases have been successfully used to produce (S)-styrene oxide with excellent enantiomeric excess (>99%). nih.govnih.gov Similar systems could be developed for this compound.

Metabolic Pathways: In biological systems, epoxides are often metabolized by enzymes like epoxide hydrolases. nih.gov Understanding these metabolic pathways is crucial. Epoxides can be formed in nature from the oxygenation of alkenes by cytochrome P450 enzymes. wikipedia.orgnih.gov These epoxides are often intermediates that are subsequently hydrolyzed to diols. nih.gov Studying the enzymes involved in these pathways, such as soluble epoxide hydrolase (sEH), could inspire the design of new biocatalysts for the controlled transformation of this compound. nih.gov Furthermore, investigating how microorganisms degrade aromatic compounds could reveal novel enzymes and pathways for both the synthesis and functionalization of this compound.

Advanced Materials Development from this compound Derived Precursors

The strained three-membered ring of this compound makes it an excellent monomer for ring-opening polymerization (ROP), leading to the formation of polyethers with unique properties.

Polymer Synthesis: Research into the controlled polymerization of this compound can lead to well-defined polymers with specific molecular weights and narrow molecular weight distributions. researchgate.net Living polymerization techniques, using initiators like alcohol/phosphazene base systems, have been successful for the related styrene oxide and could be adapted for this compound. researchgate.net This control allows for the synthesis of advanced polymer architectures, such as block copolymers and end-functionalized polymers. researchgate.net The resulting poly(this compound) could find applications in areas ranging from specialty coatings and adhesives to biomedical materials.

Material Properties: The presence of the ethyl and phenyl groups on the polymer backbone would impart specific thermal and mechanical properties. Future research will involve characterizing these properties, such as the glass transition temperature and thermal stability, to identify potential applications. researchgate.net By copolymerizing this compound with other epoxides, a wide range of materials with tunable properties can be created. These materials could be used as precursors for thermosetting resins, similar to conventional epoxy resins, but with potentially modified characteristics due to the specific side chains.

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is essential for optimizing existing chemical processes and designing new ones. The application of advanced analytical and computational tools will provide unprecedented insight into the chemistry of this compound.

Spectroscopic Techniques: Advanced spectroscopic methods are crucial for characterizing intermediates and understanding reaction kinetics. In situ monitoring of reactions using techniques like Near-Infrared (NIR) spectroscopy can track the consumption of the epoxide and the formation of products in real-time. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the structure of products, particularly the regioselectivity of ring-opening reactions. oregonstate.edu The chemical shifts of the epoxide protons (typically 2-3.5 ppm) and carbons (typically 45-55 ppm) are characteristic and sensitive to the chemical environment. oregonstate.eduoregonstate.edu

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for mapping out the entire reaction pathway for this compound transformations. researchgate.net These calculations can determine the structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction mechanism. researchgate.net For example, computational studies can help explain the stereoselectivity of epoxidation reactions or the regioselectivity of nucleophilic attack on the epoxide ring. researchgate.net This theoretical insight, when combined with experimental data, allows for a comprehensive understanding that can guide the rational design of more efficient and selective reactions. umn.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Carbon dioxide |

| Styrene oxide |

Q & A

Q. What are the standard laboratory synthesis methods for beta-ethylstyrene oxide, and how can purity be validated?

this compound is typically synthesized via epoxidation of beta-ethylstyrene using peracids (e.g., meta-chloroperbenzoic acid, mCPBA) in anhydrous dichloromethane at 0–5°C. Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) to track epoxide formation.

- Workup : Quenching excess peracid with sodium thiosulfate, followed by extraction and solvent removal.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

- Purity validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of starting material, and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis .

Table 1: Synthesis Conditions and Yields

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| Epoxidation with mCPBA | mCPBA | DCM | 0–5 | 72–85 | >98% |

| Catalytic epoxidation | VO(acac)₂/H₂O₂ | Toluene | 25 | 65 | 95% |

Q. How should this compound be stored to mitigate peroxide formation?

this compound, like many epoxides, is prone to peroxide formation under light or oxygen exposure. Recommended practices:

- Storage : In amber glass bottles under inert gas (N₂/Ar) at –20°C.

- Stabilization : Add 0.1% hydroquinone as a radical inhibitor.

- Testing : Periodic peroxide testing using iodide/ammonium molybdate assay .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H NMR : Look for oxirane protons at δ 3.1–3.4 ppm (multiplet) and ethyl group signals (δ 1.2–1.5 ppm).

- ¹³C NMR : Oxirane carbons at δ 50–60 ppm.

- IR Spectroscopy : Epoxide C-O stretch at ~850 cm⁻¹.

- High-resolution MS : Exact mass confirmation (m/z 148.089) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

Asymmetric epoxidation using chiral catalysts (e.g., Sharpless or Jacobsen systems) can achieve high ee:

Q. How can computational models predict this compound’s reactivity in ring-opening reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Q. What methodologies resolve contradictions in reported reaction kinetics of this compound?

Discrepancies in rate constants often arise from solvent polarity or catalyst trace impurities. Solutions include:

- Standardized protocols : Use degassed solvents and rigorous catalyst purification.

- In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress.

- Meta-analysis : Cross-validate data using systematic reviews (e.g., PRISMA guidelines) .

Table 2: Key Kinetic Parameters for Acid-Catalyzed Hydrolysis

| Solvent | Temp (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Water | 25 | 2.3 × 10⁻⁴ | 65.2 |

| Ethanol | 25 | 1.1 × 10⁻⁵ | 78.9 |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.